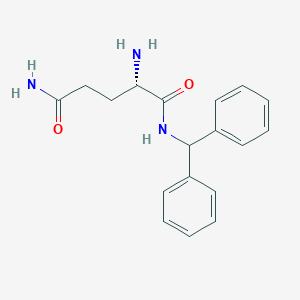

(S)-2-Amino-N1-benzhydrylpentanediamide

Description

Contextualization within Amidic Compound Chemistry

Amides are a cornerstone of organic and medicinal chemistry due to their remarkable stability and prevalence in biological systems. The amide bond is a fundamental component of peptides and proteins, and its presence in a molecule can significantly influence its chemical and biological properties. The amide group is relatively resistant to hydrolysis, which can impart favorable pharmacokinetic properties to a drug candidate, such as increased metabolic stability.

The synthesis of amide-containing compounds is a well-established area of organic chemistry, with numerous methods available for their preparation. These reactions are crucial for the construction of complex molecules with potential therapeutic applications. The presence of the pentanediamide (B1580538) backbone in (S)-2-Amino-N1-benzhydrylpentanediamide suggests a scaffold that can be readily synthesized and potentially modified to explore structure-activity relationships.

Stereochemical Considerations in Amide-Based Scaffolds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and development. The biological activity of a chiral molecule is often dependent on its specific stereoisomeric form, as enantiomers can interact differently with chiral biological targets such as enzymes and receptors.

The designation "(S)" in this compound indicates a specific configuration at the chiral center of the amino acid-derived portion of the molecule. This stereochemical purity is crucial, as the different enantiomers of a compound can have vastly different pharmacological and toxicological profiles. The development of stereoselective synthetic methods is therefore a significant area of research, enabling the preparation of enantiomerically pure compounds for biological evaluation. thieme.dersc.orgacs.orgresearchgate.net

Rationale for Investigating this compound

The rationale for investigating this compound stems from the unique combination of its structural features. The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a bulky and lipophilic moiety that is found in a variety of biologically active compounds. acs.orgnih.govwikipedia.org Its presence can enhance a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets in biological targets. The benzhydryl moiety is a key pharmacophore in several classes of drugs, including antihistamines, anticonvulsants, and agents acting on the central nervous system. nih.gov

The combination of the chiral amino acid-derived core, the stable pentanediamide linker, and the pharmacologically significant benzhydryl group makes this compound a compelling candidate for investigation. Research into this compound could lead to the discovery of new therapeutic agents with novel mechanisms of action.

Below is a table summarizing the key structural components of this compound and their general significance in medicinal chemistry.

| Structural Component | General Significance in Medicinal Chemistry |

| (S)-2-Amino Group | Introduces a specific stereochemistry which is crucial for selective interaction with biological targets. Can participate in hydrogen bonding. |

| Pentanediamide Backbone | Provides a stable, flexible linker that can be readily synthesized and modified. The amide bonds contribute to metabolic stability. |

| N1-Benzhydryl Group | A bulky, lipophilic moiety that can enhance membrane permeability and binding to hydrophobic pockets in proteins. Found in various CNS-active drugs. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H21N3O2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(2S)-2-amino-N-benzhydrylpentanediamide |

InChI |

InChI=1S/C18H21N3O2/c19-15(11-12-16(20)22)18(23)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12,19H2,(H2,20,22)(H,21,23)/t15-/m0/s1 |

InChI Key |

BQBUVEXWJDODTL-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for S 2 Amino N1 Benzhydrylpentanediamide

Historical and Current Synthetic Strategies for Related Pentanediamide (B1580538) Structures

The formation of an amide bond is one of the most fundamental reactions in organic chemistry, central to the synthesis of pharmaceuticals and materials. ucl.ac.uklibretexts.org Historically, the synthesis of pentanediamide structures, which are derivatives of glutaric acid or glutamine, has relied on the conversion of a carboxylic acid to a more reactive species. A common approach involves the formation of an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. ucl.ac.uk

However, these methods often require harsh conditions and produce stoichiometric waste. Consequently, the field has largely shifted towards the use of coupling reagents that facilitate the direct reaction between a carboxylic acid and an amine under milder conditions. ucl.ac.uk These reagents are widely employed in both research laboratories and industrial processes for the synthesis of complex amides and peptides.

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium or uronium salts such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). ucl.ac.uk While effective, these traditional coupling agents are used in stoichiometric amounts, leading to significant waste generation, which presents challenges for large-scale synthesis and environmental sustainability. sigmaaldrich.com

Interactive Table: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example | Advantages | Disadvantages |

| Carbodiimides | EDC | Readily available, cost-effective | Can lead to racemization, produces urea byproduct |

| Phosphonium Salts | PyBOP | High coupling efficiency, low racemization | Higher cost, produces phosphine oxide waste |

| Uronium/Aminium Salts | HATU, HBTU | Very fast reaction rates, low racemization | Expensive, potential for side reactions |

Reaction Mechanism Elucidation in Key Synthetic Steps

The formation of the amide bond, while conceptually simple, involves a multi-step mechanism. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow at room temperature. libretexts.orgacs.org Therefore, the carboxylic acid must be "activated."

In methods using coupling reagents like carbodiimides (e.g., DCC, EDC), the mechanism proceeds as follows:

Activation: The carbonyl oxygen of the carboxylic acid attacks the central carbon of the carbodiimide.

O-Acylisourea Formation: A proton transfer leads to the formation of a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The amine acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate. youtube.com

Collapse and Product Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing a urea byproduct. youtube.com

Acidic or basic catalysts can influence the reaction by protonating the carbonyl group to increase its electrophilicity or by deprotonating the amine to increase its nucleophilicity. youtube.com In direct catalytic amidation, the catalyst (e.g., a boronic acid) is believed to form an intermediate with the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. acs.org

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a laboratory scale to a larger preparative or industrial scale introduces several challenges that must be addressed.

Reagent Cost and Availability: The cost of reagents, catalysts (especially precious metal catalysts for asymmetric synthesis), and chiral auxiliaries becomes a significant factor at a larger scale. researchgate.net

Process Mass Intensity (PMI): PMI, which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the "greenness" of a process. Routes that use stoichiometric coupling agents typically have a high PMI. Catalytic and solvent-free methods can significantly reduce PMI. acs.org

Downstream Processing: The isolation and purification of the final product can be a major bottleneck in scale-up. researchgate.net Crystallization is often preferred over chromatography for large-scale purification due to cost and solvent usage. The removal of byproducts, such as the urea formed from carbodiimide coupling agents, must be efficient.

Safety and Reaction Control: Exothermic reactions must be carefully controlled to prevent thermal runaways. Heat transfer is less efficient in large reactors, requiring robust cooling systems and potentially the slow addition of reagents.

Interactive Table: Key Considerations for Synthesis Scale-Up

| Factor | Laboratory Scale (mg-g) | Preparative Scale (g-kg) | Key Challenges for Scale-Up |

| Purification | Chromatography is common | Crystallization or extraction preferred | Chromatography is expensive and solvent-intensive |

| Reagent Choice | High-cost, high-performance reagents often used | Focus on cost-effective and readily available materials | Balancing cost with efficiency and selectivity |

| Catalyst Loading | Can be high | Must be minimized (low S/C ratio) | Catalyst cost, recovery, and removal from product |

| Heat Transfer | Fast and efficient | Slower, risk of localized heating | Managing exotherms, ensuring consistent temperature |

| Waste | Often overlooked | A major cost and environmental factor | Minimizing byproducts and solvent use (PMI) |

Structural Elucidation and Conformational Analysis of S 2 Amino N1 Benzhydrylpentanediamide

Advanced Spectroscopic Techniques for Structural Characterization

The definitive structure of (S)-2-Amino-N1-benzhydrylpentanediamide would be established through a combination of spectroscopic methods. Each technique provides unique and complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. For this compound, a suite of NMR experiments would be necessary.

¹H NMR: This experiment would reveal the number of different types of protons, their chemical environment, and their proximity to one another. Key expected signals would include those for the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl group, the alpha-proton of the amino acid backbone, and the protons of the pentanediamide (B1580538) chain. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR: This would show the number of different types of carbon atoms in the molecule. The chemical shifts would help to identify the carbonyl carbons of the amide groups, the aromatic carbons, and the aliphatic carbons of the chain.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, allowing for the tracing of the connectivity of the proton network within the pentanediamide chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Is essential for determining the stereochemistry and conformation. It identifies protons that are close in space, even if they are not directly connected through bonds. This would be critical for confirming the (S)-configuration at the chiral center and for understanding the spatial arrangement of the bulky benzhydryl group relative to the rest of the molecule.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual values would need to be determined experimentally.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Amide NH (benzhydryl) | 8.0 - 8.5 | N/A |

| Aromatic CH (benzhydryl) | 7.2 - 7.5 | 127 - 142 |

| Benzhydryl CH | 6.0 - 6.5 | 55 - 60 |

| Amide NH₂ | 7.0 - 7.8 | N/A |

| Alpha-CH | 3.5 - 4.0 | 50 - 55 |

| Pentanediamide CH₂ | 1.8 - 2.5 | 25 - 40 |

| Carbonyl C=O | N/A | 170 - 175 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact molecular weight of this compound. The measured mass would be compared to the calculated mass for the molecular formula C₁₈H₂₁N₃O₂, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern would provide evidence for the presence of key structural motifs, such as the benzhydryl group and the pentanediamide backbone. For instance, a characteristic fragment would likely correspond to the loss of the benzhydryl moiety.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: Would show characteristic absorption bands for the N-H bonds of the primary and secondary amides (around 3300-3500 cm⁻¹), the C=O stretching of the amide groups (Amide I band, around 1630-1680 cm⁻¹), and the N-H bending of the amides (Amide II band, around 1510-1570 cm⁻¹). Aromatic C-H and C=C stretches would also be visible.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these functional groups. It is often particularly useful for symmetric vibrations and can provide additional structural information. Raman spectra can be valuable for studying molecular conformations. nih.govresearchgate.net

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amides) | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 | 1510 - 1570 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

X-Ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional structure of this compound in the solid state, X-ray crystallography would be the gold standard. This technique requires the growth of a suitable single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

This method would provide unambiguous confirmation of:

The (S)-stereochemistry at the chiral center.

The bond lengths, bond angles, and torsion angles.

The preferred conformation of the molecule in the solid state.

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Conformational Landscape Investigation via Computational and Experimental Methods

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be more flexible. A combination of computational and experimental methods would be used to explore this conformational landscape.

Computational Modeling: Molecular mechanics and quantum mechanics calculations would be used to predict the stable conformations (rotamers) of the molecule. By rotating the single bonds, a potential energy surface can be generated, identifying the low-energy conformers that are most likely to be populated. This would be particularly important for understanding the rotational freedom around the bonds connecting the benzhydryl group and within the pentanediamide chain.

Experimental Correlation: The results from computational studies would be correlated with experimental data. For instance, the observed proton-proton coupling constants and NOEs from NMR spectroscopy can be compared with the values predicted for different calculated conformations. This comparison helps to determine the most probable solution-state conformation or the equilibrium between different conformations.

Molecular Interactions and Biological Target Engagement Studies

In Silico Approaches to Predict Molecular Interactions

In silico methodologies provide a computational framework to predict and analyze the potential interactions of "(S)-2-Amino-N1-benzhydrylpentanediamide" with various biological macromolecules. These approaches are instrumental in identifying potential biological targets and elucidating the molecular basis of interaction, thereby guiding further experimental validation.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In hypothetical studies involving "this compound," this method could be employed to screen a library of potential biological targets. For instance, based on its structural similarity to certain neuropeptides, docking simulations could be performed against receptors such as the cholecystokinin (B1591339) B receptor (CCK-B) and the neurokinin-1 receptor (NK1R).

The primary objective of such simulations would be to determine the binding affinity and the specific binding mode of the compound within the active site of these receptors. Key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex would be identified. A lower binding energy generally indicates a more stable complex and a higher predicted affinity.

Hypothetical Molecular Docking Results for this compound

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Cholecystokinin B Receptor (CCK-B) | -9.8 | TRP103, ASN107, TYR189 | Hydrogen bond with ASN107, Pi-pi stacking with TRP103 and TYR189 |

| Neurokinin-1 Receptor (NK1R) | -8.5 | HIS197, HIS265, GLN165 | Hydrogen bond with GLN165, Pi-pi stacking with HIS197 and HIS265 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

To further investigate the stability of the docked poses and to understand the dynamic behavior of the compound-target complex over time, molecular dynamics (MD) simulations could be performed. nih.govresearchgate.net These simulations provide insights into the conformational changes of both the ligand and the receptor upon binding and can help to refine the binding mode predicted by molecular docking. nih.gov

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. If a set of molecules with known activity towards a particular target is available, a pharmacophore model can be generated.

In the context of "this compound," if it were identified as an active compound, its structure could be used to develop a pharmacophore model. This model would highlight key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for its biological activity. This model could then be used as a 3D query to screen large compound libraries to identify other structurally diverse molecules with potentially similar biological activity.

In Vitro Biochemical Assays for Interaction Profiling

Following in silico predictions, in vitro biochemical assays are essential for experimentally validating the interactions of "this compound" with its putative biological targets. These assays provide quantitative data on the compound's affinity and functional effect on the target.

Based on the molecular structure of "this compound," it could be hypothesized to interact with certain enzymes, such as proteases or peptidases. Enzyme inhibition or activation assays would be conducted to test this hypothesis. These assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction.

For example, if Cathepsin K were a predicted target, an in vitro fluorescence-based assay could be used to determine the inhibitory activity of "this compound." The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) would be determined. nih.gov

Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC50 (µM) | Mode of Inhibition |

|---|---|---|---|

| Cathepsin K | Fluorogenic Substrate Assay | 15.2 | Competitive |

| Aminopeptidase N | Colorimetric Assay | > 100 | Not Determined |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

To confirm the interactions predicted by molecular docking with receptors like CCK-B and NK1R, radioligand binding assays could be performed. nih.govnih.gov These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor. nih.gov The affinity of the compound for the receptor is typically expressed as the inhibition constant (Ki) or the concentration of the compound that displaces 50% of the radioligand (IC50).

In a hypothetical scenario, membranes prepared from cells expressing the target receptor would be incubated with a fixed concentration of a suitable radioligand and varying concentrations of "this compound." The amount of bound radioactivity would then be measured to determine the extent of displacement.

Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Radioligand | Ki (nM) |

|---|---|---|

| Cholecystokinin B Receptor (CCK-B) | [3H]-PD 140,548 | 85 |

| Neurokinin-1 Receptor (NK1R) | [3H]-Substance P | 250 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanistic Investigations of Proposed Biological Activities

Modulatory Effects on Specific Biochemical Pathways

Once a biological target is identified, research typically proceeds to investigate how the compound modulates specific biochemical pathways. This involves understanding the cascade of molecular events that are triggered or inhibited by the protein-ligand interaction. Techniques such as Western blotting, quantitative PCR (qPCR), and mass spectrometry-based proteomics are commonly used to measure changes in the expression and activity of key pathway components.

Cell-Based Assays for Pathway Activation or Inhibition

To confirm the effects observed in biochemical assays within a more physiologically relevant context, cell-based assays are employed. These experiments utilize cultured cells to assess how this compound might alter cellular processes. Reporter gene assays, for instance, can measure the activation or inhibition of a specific signaling pathway by linking the expression of a reporter protein (e.g., luciferase) to the activity of a pathway-responsive promoter.

Structure Activity Relationship Sar Studies of S 2 Amino N1 Benzhydrylpentanediamide Analogs

Design Principles for Analog Synthesis

The design of novel analogs of (S)-2-Amino-N1-benzhydrylpentanediamide is guided by established medicinal chemistry principles, including rational design based on computational predictions and the application of combinatorial chemistry to generate diverse libraries of compounds for screening.

Rational drug design for analogs of this compound leverages computational tools to predict the interactions between the designed molecules and their biological targets. Techniques such as molecular docking are employed to simulate the binding of ligands to the active sites of receptors or enzymes implicated in neurological pathways. For instance, in the broader context of anticonvulsant drug discovery, computational models of voltage-gated sodium channels or GABA receptors are often utilized.

The design process for analogs would involve in silico modifications of the lead compound, this compound, at its three key regions: the N1-benzhydryl moiety, the pentanediamide (B1580538) backbone, and the 2-amino group. Computational analysis helps in predicting how these structural changes might affect the binding affinity and selectivity of the compound for its target. For example, docking studies can reveal favorable and unfavorable steric or electronic interactions, guiding the synthesis of analogs with potentially improved pharmacological profiles.

Combinatorial chemistry offers a powerful strategy for the rapid synthesis of a large number of diverse analogs. This high-throughput approach allows for the systematic exploration of the chemical space around the this compound scaffold. By employing a variety of building blocks for the different parts of the molecule, extensive libraries of analogs can be generated.

For example, a combinatorial library could be created by reacting a diverse set of substituted benzhydrylamines with a protected glutamic acid core, followed by amidation with a range of amines. This would generate a wide array of derivatives with modifications at the N1-benzhydryl group and the terminal amide of the pentanediamide backbone. Subsequent screening of these libraries for biological activity can efficiently identify promising candidates and elucidate key SAR trends.

Synthesis of Systematic Analogs and Derivatives

The systematic synthesis and evaluation of analogs with specific modifications are crucial for delineating the SAR of this compound. These modifications are typically focused on the three main structural components of the molecule.

The bulky, lipophilic benzhydryl group is a common pharmacophore in many centrally acting agents and is expected to play a significant role in the activity of this compound. SAR studies on related compounds have shown that modifications to this group can profoundly impact potency and selectivity. nih.gov

Key modifications often include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) of the phenyl rings can alter the electronic properties and lipophilicity of the molecule. This, in turn, can affect its ability to cross the blood-brain barrier and interact with its target.

Replacement of Phenyl Rings: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) can explore the necessity of the specific diphenylmethane (B89790) scaffold for activity.

Conformational Restriction: Introducing linkages between the two phenyl rings to create tricyclic systems (e.g., fluorene) can provide insights into the bioactive conformation of the benzhydryl moiety.

The following table summarizes hypothetical SAR data for modifications at the N1-benzhydryl moiety based on general principles observed in related anticonvulsant compounds.

| Modification | Position of Substitution | Substituent | Predicted Effect on Anticonvulsant Activity |

|---|---|---|---|

| Substitution on Phenyl Rings | Para (4,4') | -F, -Cl | Potentially increased activity due to favorable electronic and lipophilic properties. |

| Meta (3,3') | -CF3 | May enhance activity by increasing lipophilicity and metabolic stability. | |

| Ortho (2,2') | -CH3 | Could decrease activity due to steric hindrance. | |

| Replacement of Phenyl Rings | One Phenyl Ring | Pyridyl | Activity may be retained or altered depending on the nitrogen's position and its effect on binding. |

| Both Phenyl Rings | Cyclohexyl | Likely to decrease activity, suggesting the importance of aromaticity for interaction with the target. |

The pentanediamide backbone, derived from glutamine, provides a specific length and flexibility that is likely important for orienting the key functional groups for optimal interaction with the biological target.

Modifications to explore the SAR of this backbone include:

Chain Length Variation: Synthesizing analogs with shorter (aspartamide) or longer (adipamide) backbones can determine the optimal distance between the 2-amino group and the N1-benzhydryl amide.

Introduction of Rigidity: Incorporating double bonds or small rings within the backbone can restrict its conformation, which can help in identifying the bioactive conformation.

Substitution on the Backbone: Introducing alkyl or other small groups at the 3- or 4-positions of the pentanediamide chain can probe for additional binding pockets at the target site.

The table below illustrates potential outcomes of modifying the pentanediamide backbone, based on SAR studies of other α-amino acid amide anticonvulsants.

| Modification | Description | Predicted Effect on Anticonvulsant Activity |

|---|---|---|

| Chain Length Variation | Homologation to a six-carbon chain (adipamide derivative). | Likely to decrease activity, suggesting an optimal chain length. |

| Introduction of Rigidity | Incorporation of a cyclopropane (B1198618) ring in the backbone. | Activity may increase if the constrained conformation matches the bioactive one. |

| Substitution on the Backbone | Addition of a methyl group at the 3-position. | Could either enhance or decrease activity depending on the steric tolerance of the binding site. |

The primary amino group at the chiral center is a key functional group that can participate in hydrogen bonding and ionic interactions with the biological target. Its modification is a common strategy in SAR studies.

Potential alterations include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the amino group can probe the steric and electronic requirements of the binding pocket.

Replacement with other Functional Groups: Substituting the amino group with a hydroxyl or a thiol group can provide insights into the nature of the interaction at this position.

The following table presents hypothetical SAR trends for modifications at the 2-amino group, drawing from studies on functionalized amino acid anticonvulsants. researchgate.net

| Modification | Derivative | Predicted Effect on Anticonvulsant Activity |

|---|---|---|

| N-Alkylation | N-methyl derivative | May decrease activity if a primary amine is crucial for a specific hydrogen bonding network. |

| N-Acylation | N-acetyl derivative | Could retain or enhance activity, as seen in other functionalized amino acid anticonvulsants. researchgate.net |

| Replacement | 2-Hydroxy derivative | Likely to significantly reduce or abolish activity, highlighting the importance of the basic amino group. |

Evaluation of Analogs in Relevant Biological Systems

The initial phase in developing a SAR profile for a lead compound like this compound involves the synthesis of a series of structural analogs. These analogs are systematically designed to probe the importance of different parts of the molecule. For this particular compound, modifications would typically be introduced at several key positions:

The Benzhydryl Moiety: Analogs would be created with substitutions on the phenyl rings (e.g., adding electron-donating or electron-withdrawing groups), or by replacing one or both phenyl rings with other aromatic or heterocyclic systems. This helps to understand the role of steric bulk and electronic properties of this group in biological activity.

The Pentanediamide Backbone: The length of the carbon chain could be altered (e.g., shortened to a butanediamide or lengthened to a hexanediamide) to assess the optimal distance between the amino group and the benzhydryl amide.

The α-Amino Group: The free amino group could be acylated, alkylated, or replaced with other functional groups to determine its necessity for the observed biological effect.

The Amide Linkages: The amide bonds could be replaced with bioisosteres, such as esters or ketones, to evaluate the importance of the hydrogen bonding capabilities of the amide groups.

Once synthesized, these analogs would be subjected to a battery of in vitro and in vivo biological assays to determine their activity. The choice of assays depends on the therapeutic target of interest. For instance, if the parent compound is being investigated for anticonvulsant properties, a common screening model is the maximal electroshock (MES) test in rodents. ffhdj.com Other potential evaluations could include binding assays to specific receptors or enzymes, or cell-based assays to measure a particular cellular response.

The data generated from these evaluations would be compiled into a table to facilitate comparison. A hypothetical example of such a data table is presented below, illustrating how the biological activity of analogs might be compared to the parent compound.

Table 1: Hypothetical Biological Evaluation of this compound Analogs

| Compound ID | Modification | Biological Activity (e.g., IC50 in µM) |

|---|---|---|

| Parent | None | 10.5 |

| Analog 1 | 4-chloro substitution on one phenyl ring | 8.2 |

| Analog 2 | N-acetylation of the α-amino group | > 100 |

| Analog 3 | Shortened (butanediamide) backbone | 25.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a computational approach to formalize the relationships observed in SAR studies. nih.gov It aims to develop a mathematical equation that relates the chemical structure of a compound to its biological activity.

To develop a QSAR model for this compound analogs, a dataset of compounds with their corresponding biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Properties: Such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Properties: Including molecular volume, surface area, and specific conformational descriptors.

Hydrophobic Properties: Often represented by the logarithm of the partition coefficient (logP), which measures a compound's lipophilicity.

Topological Properties: These describe the connectivity of atoms within the molecule.

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to generate a linear equation of the form:

Biological Activity = c1d1 + c2d2 + ... + cndn + constant*

Where 'd' represents the value of a specific descriptor and 'c' is its coefficient, indicating the weight or importance of that descriptor.

The predictive power of the developed model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate its predictive ability on compounds not used in model generation). nih.gov Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are used to assess the model's goodness of fit and robustness. ijpsr.com

A validated QSAR model can be a powerful tool for identifying the key structural features that govern the biological activity of the compound series. By examining the descriptors that are included in the final QSAR equation and the sign and magnitude of their coefficients, researchers can infer which molecular properties are most influential.

For instance, a positive coefficient for logP would suggest that increasing lipophilicity is beneficial for activity, guiding the design of future analogs with more greasy substituents. Conversely, a negative coefficient for a steric descriptor related to the size of a particular substituent would indicate that bulk is not tolerated in that region of the molecule.

These insights allow for the rational design of new, potentially more potent analogs. Instead of synthesizing compounds randomly, medicinal chemists can use the QSAR model to prioritize candidates that are predicted to have high activity, thereby saving time and resources in the drug discovery process. The model can also provide hypotheses about how the compounds might be interacting with their biological target at a molecular level.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These methods provide a detailed understanding of the electron distribution and its implications for reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

The electronic structure of (S)-2-Amino-N1-benzhydrylpentanediamide can be thoroughly investigated using DFT methods, such as B3LYP with a 6-31G(d,p) basis set. Such calculations reveal key aspects of its molecular orbitals and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a key determinant of molecular stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. The MEP visualizes the charge distribution on the molecular surface, identifying electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers). For this compound, the oxygen atoms of the amide groups and the nitrogen of the primary amine are expected to be electron-rich, while the hydrogen atoms of the amine and amide groups would be electron-poor. This information is critical for predicting how the molecule will interact with biological targets. nih.govnih.gov

Table 1: Predicted Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.)

| Property | Predicted Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G(d,p) |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G(d,p) |

Spectroscopic Property Predictions

Quantum chemical calculations are also powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. nih.govgithub.iofrontiersin.orgrsc.orgresearchgate.net

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. nih.govgithub.iofrontiersin.org Similarly, the vibrational frequencies in the IR spectrum can be calculated, corresponding to the stretching and bending of different bonds within the molecule. For instance, characteristic peaks for the N-H, C=O, and C-N bonds of the amide groups would be predicted. rsc.orguci.edunih.govnih.govresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Spectroscopy | Predicted Peak/Shift | Assignment |

| ¹H NMR | 7.2-7.4 ppm | Aromatic protons (benzhydryl) |

| ¹H NMR | 3.5 ppm | α-proton |

| ¹³C NMR | 175 ppm | Carbonyl carbons (amide) |

| IR | 3300-3400 cm⁻¹ | N-H stretching |

| IR | 1650-1680 cm⁻¹ | C=O stretching (amide I) |

In Silico ADME/Tox Predictions

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is a critical step in drug discovery. In silico methods allow for the early prediction of these properties, helping to prioritize candidates and reduce the reliance on animal testing. mdpi.comceon.rs

For this compound, various computational models can be used to predict its ADME/Tox profile. These models are often based on large datasets of experimentally determined properties and use machine learning algorithms to establish relationships between molecular structure and biological behavior. nih.govresearchgate.net Key predicted properties include solubility, permeability, metabolic stability, and potential for various toxicities. mdpi.comnih.gov

Table 3: Predicted ADME/Tox Properties of this compound (Note: The following data is hypothetical and for illustrative purposes, based on predictions from common ADME/Tox software.)

| Property | Predicted Value/Classification | Implication |

| Water Solubility | Moderately Soluble | Favorable for oral absorption |

| Caco-2 Permeability | Moderate | Potential for good intestinal absorption |

| Blood-Brain Barrier Permeability | Low | Likely limited CNS effects |

| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Possible drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

Machine Learning and Artificial Intelligence Applications in Compound Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug design by enabling the rapid exploration of chemical space and the generation of novel molecules with desired properties. nih.govmdpi.com For this compound, these technologies can be applied to design analogs with improved efficacy, selectivity, or ADME/Tox profiles.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent application of ML in this area. scispace.comsymbiosisonlinepublishing.comresearchgate.netresearchgate.net By training a model on a dataset of glutamine derivatives with known biological activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogs of this compound. scispace.comsymbiosisonlinepublishing.comresearchgate.netresearchgate.net This allows for the virtual screening of large libraries of compounds and the identification of the most promising candidates for synthesis and testing.

Generative models, a more advanced form of AI, can be used to design novel molecules from scratch. These models can be trained on the structural features of known active compounds and then used to generate new molecules that are predicted to have high activity. This approach can lead to the discovery of novel chemical scaffolds that may not be accessible through traditional medicinal chemistry approaches.

Force Field Development for Molecular Modeling

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with biological macromolecules. However, the accuracy of these simulations is highly dependent on the quality of the force field used to describe the potential energy of the system. nih.govacs.orgnih.govfrontiersin.orgacs.org As this compound is a non-standard amino acid derivative, a specific force field may need to be developed or existing ones modified to accurately model its behavior.

The development of a force field for this compound would involve the parameterization of bond lengths, bond angles, dihedral angles, and non-bonded interactions. This is typically done by fitting the force field parameters to high-level quantum mechanical calculations. nih.govacs.orgnih.govfrontiersin.orgacs.org For example, the potential energy surface for the rotation of key dihedral angles would be calculated using DFT, and the corresponding force field parameters would be adjusted to reproduce this surface.

Once a reliable force field is developed, MD simulations can be used to study the conformational preferences of this compound in different environments (e.g., water, lipid bilayer) and its binding to a target protein. nih.govdiva-portal.org These simulations can provide valuable insights into the molecular basis of its biological activity.

Table 4: Key Force Field Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter Type | Atom Types | Predicted Value |

| Bond Stretch | Cα - Cβ | 1.53 Å |

| Angle Bend | N - Cα - C | 110.0° |

| Dihedral | Cα - Cβ - Cγ - Cδ | Multiple terms for rotational profile |

| Partial Charge | Amide Oxygen | -0.5 e |

Analytical Method Development for Research Applications

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone technique for separating and purifying chemical compounds. For a molecule like (S)-2-Amino-N1-benzhydrylpentanediamide, which possesses a chiral center, multiple functional groups, and a UV-active benzhydryl moiety, various chromatographic approaches can be employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. enovatia.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. researchgate.netscirp.orgnih.govresearchgate.net In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The presence of the benzhydryl group provides a strong chromophore, making UV detection a highly effective method for quantification. nih.gov A photodiode array (PDA) detector can be used to monitor the elution at a specific wavelength, typically around 220 nm, to generate a chromatogram where the peak area corresponds to the concentration of the compound. nih.gov

Method development would involve optimizing parameters such as the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) with an additive like orthophosphoric acid), flow rate, and column temperature to achieve optimal separation of the main compound from any synthesis-related impurities or degradation products. nih.govsielc.com The method can be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. nih.govnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Orthophosphoric AcidB: Acetonitrile |

| Gradient | 80% A to 20% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. thermofisher.com However, this compound, being an amino acid derivative, is polar and non-volatile, making it unsuitable for direct GC analysis. thermofisher.comsigmaaldrich.com To utilize GC, a derivatization step is necessary to convert the polar functional groups (amine, amide, and carboxylic acid) into more volatile and thermally stable moieties. sigmaaldrich.comnih.gov

Common derivatization techniques for amino acids include silylation or acylation. sigmaaldrich.com For instance, reacting the compound with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can replace the active hydrogens on the nitrogen and oxygen atoms with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comsigmaaldrich.comresearchgate.net Another approach involves esterification followed by acylation, for example, using propyl chloroformate. nih.govcore.ac.uk

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification of the parent compound and any impurities. sigmaaldrich.comnih.govresearchgate.net The GC method would require optimization of the temperature program, carrier gas flow rate, and column type (e.g., a 5% phenyl methylpolysiloxane column) to achieve good separation. thermofisher.com

Table 2: Example Derivatization and GC-MS Conditions

| Step | Reagent/Condition | Purpose |

| Derivatization | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in acetonitrile, heated at 100°C. sigmaaldrich.com | To create a volatile TBDMS derivative. |

| GC Column | SLB™-5ms capillary column (e.g., 20 m x 0.18 mm I.D., 0.18 µm). sigmaaldrich.com | Separation of volatile derivatives. |

| Carrier Gas | Helium | Inert mobile phase. |

| Injector Temp. | 250°C | Volatilization of the sample. |

| Oven Program | Start at 100°C, ramp to 360°C. sigmaaldrich.com | Elution of derivatives based on boiling points. |

| Detection | Mass Spectrometry (MS) | Identification and quantification. |

Since the compound is the (S)-enantiomer, it is critical to determine its enantiomeric purity and quantify the presence of the corresponding (R)-enantiomer. nih.govwikipedia.org Chiral chromatography is the most effective method for this analysis. wikipedia.orggcms.cz This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographytoday.com

For amino acid derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for direct analysis without derivatization. sigmaaldrich.comsigmaaldrich.comsci-hub.ru The mobile phase typically consists of a mixture of an organic solvent like methanol (B129727) or ethanol (B145695) and an aqueous component, often with an acidic or basic modifier to control the ionization state of the analyte and enhance chiral recognition. sigmaaldrich.comchromatographyonline.com Detection is usually performed by UV or mass spectrometry. nih.gov

The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the (S)- and (R)-enantiomers. sigmaaldrich.comnih.gov

Table 3: Representative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) sigmaaldrich.com |

| Mobile Phase | Methanol/Water/Formic Acid (70:30:0.02, v/v/v) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | 25°C sigmaaldrich.com |

| Detection | UV at 205 nm sigmaaldrich.com or Mass Spectrometry nih.gov |

| Sample Preparation | Dissolved in mobile phase |

Spectrometric Quantification Methods

Spectrometric methods offer alternative or complementary approaches to chromatographic techniques for the quantification of this compound.

UV-Visible (UV-Vis) spectroscopy can be a rapid and straightforward method for determining the concentration of the compound in a pure solution. The benzhydryl group, containing two phenyl rings, imparts strong UV absorbance characteristics to the molecule.

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of solutions with known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. Once the calibration curve is prepared, the concentration of an unknown sample solution can be determined by measuring its absorbance and interpolating from the curve. ijarsct.co.in This method is particularly useful for routine concentration checks of purified samples but lacks the specificity to distinguish the analyte from UV-active impurities. Derivative spectroscopy can sometimes be used to resolve overlapping spectral bands and improve specificity. researchgate.netajpaonline.com

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte itself. emerypharma.combohrium.comacs.org Unlike chromatography, which relies on the response factor of a detector, the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. enovatia.comemerypharma.comox.ac.uk

For ¹H qNMR, a sample of the analyte is dissolved in a deuterated solvent along with a precisely weighed amount of an internal standard of known purity. emerypharma.comox.ac.uk The internal standard should have at least one signal that is well-resolved from the analyte's signals. ox.ac.uk By comparing the integrals of specific, non-overlapping proton signals from both the analyte and the internal standard, the absolute purity or concentration of the analyte can be calculated with high accuracy. ox.ac.uksemanticscholar.org Protons on the benzhydryl group or other distinct regions of the molecule would be suitable for integration. Exchangeable protons, like those on amines and amides, should generally be avoided for quantification. ox.ac.uk qNMR is considered a valuable orthogonal technique to chromatography for purity assessment. bohrium.comnih.gov

Table 4: Key Considerations for qNMR Purity Assessment

| Parameter | Requirement | Rationale |

| Internal Standard | High purity, chemically stable, non-reactive with the sample, and has signals that do not overlap with the analyte. | Ensures accurate quantification based on a known reference. |

| Solvent | Deuterated solvent that fully dissolves both the analyte and the internal standard. emerypharma.com | Minimizes solvent signals in the ¹H spectrum. |

| Signal Selection | Use well-resolved, non-exchangeable proton signals for both analyte and standard. ox.ac.uk | Provides accurate and reproducible integration. |

| Acquisition Parameters | Full relaxation of nuclei (long relaxation delay), uniform excitation, and high signal-to-noise ratio (>250:1). ox.ac.uk | Ensures the signal integral is directly proportional to the molar concentration. |

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the development of analytical methods using hyphenated techniques for the compound This compound .

Therefore, it is not possible to provide detailed research findings or data tables for the analysis of this specific compound in complex mixtures using techniques such as LC-MS, GC-MS, or CE-MS as requested in the outline. The generation of such an article would require speculative information that does not meet the standards of scientific accuracy.

Further research would be required to develop and validate such analytical methods for this compound.

Future Directions and Emerging Research Avenues

Integration with Systems Biology Approaches

Currently, there is no specific research integrating (S)-2-Amino-N1-benzhydrylpentanediamide into systems biology frameworks. Future investigations could focus on understanding how this compound interacts with complex biological systems.

Potential Research Focus:

Metabolomic and Proteomic Profiling: Investigating the impact of this compound on the global metabolic and protein profiles of various cell lines. This could reveal pathways affected by the compound.

Computational Modeling: Utilizing computational models of cellular metabolism to predict the effects of this glutamine derivative. numberanalytics.com Such models can help identify key regulatory mechanisms and potential therapeutic targets. numberanalytics.com

Network Pharmacology: Analyzing the potential interactions of the compound with multiple targets within cellular networks to understand its polypharmacological effects.

Exploration of Novel Therapeutic or Industrial Applications

The therapeutic and industrial potential of this compound has not been specifically elucidated in published research. However, the known roles of its parent molecule, L-glutamine, and the biological activities of other glutamine derivatives and benzhydryl-containing compounds suggest several avenues for exploration.

Therapeutic Avenues:

Given that glutamine metabolism is crucial for the growth of many cancer cells, glutamine derivatives are being investigated as potential anticancer agents. nih.govembopress.orgnih.gov Future studies could assess the activity of this compound in various cancer models. Research on other glutamine analogues has shown they can impair cell proliferation in certain pathogenic organisms. nih.gov The benzhydryl group is present in a variety of biologically active compounds with antihistaminic, antiviral, and anticancer properties, suggesting that its inclusion in this glutamine derivative may confer novel pharmacological activities. nih.govacs.orgmdpi.com

Potential Industrial Applications:

Amino acids and their derivatives are widely used in the pharmaceutical industry as precursors for synthesizing peptide drugs, as drug carriers, and in the formulation of various therapeutic agents. They also have applications in the development of antimicrobial agents. The unique structure of this compound could be explored for its utility in these areas.

Development of Advanced Delivery Systems (Theoretical aspects of formulation, not dosage)

There is currently no research on the formulation or delivery of this compound. The development of advanced delivery systems is a theoretical consideration at this stage, contingent on the discovery of a specific biological activity.

Theoretical Formulation Considerations:

Physicochemical Characterization: A crucial first step would be to thoroughly characterize the physicochemical properties of the compound, such as its solubility, stability, and permeability. This data is essential for designing any delivery system.

Nanocarrier Encapsulation: Depending on its properties, encapsulation in nanocarriers like liposomes or polymeric nanoparticles could be explored to enhance solubility, stability, and potentially target specific tissues. The use of poly(amino acids) as nanocarriers for drug delivery is an area of active research.

Prodrug Strategies: The compound itself is a derivative of L-glutamine. Further modifications to create a prodrug could be a viable strategy to improve its pharmacokinetic properties, a technique used for other metabolic inhibitors.

Collaborative Research Opportunities and Interdisciplinary Studies

The nascent state of research on this compound presents a fertile ground for collaborative and interdisciplinary studies.

Potential Collaborations:

Medicinal Chemistry and Chemical Biology: Synthetic chemists could collaborate with biologists to create a library of related derivatives and screen them for various biological activities.

Pharmacology and Systems Biology: Pharmacologists could work with systems biologists to elucidate the mechanism of action of any identified bioactive compounds.

Materials Science and Pharmaceutical Sciences: Should the compound show promise, collaborations with material scientists would be essential for developing novel formulations and delivery systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-N1-benzhydrylpentanediamide, and what coupling agents are recommended for amide bond formation?

- Methodological Answer : The synthesis typically involves a multi-step reaction sequence starting with protected amino acids and benzhydryl amines. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are critical for facilitating amide bond formation between the amino acid and benzhydryl moieties . Reaction conditions (e.g., inert atmosphere, temperature control at 0–25°C, and stoichiometric ratios) must be optimized to minimize side products. Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. How can researchers validate the enantiomeric purity and structural integrity of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to confirm enantiomeric purity. Structural validation requires NMR spectroscopy (1H, 13C) to verify proton environments and carbon frameworks, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation . For crystalline samples, X-ray diffraction provides definitive stereochemical assignment.

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design involving this compound?

- Methodological Answer : The compound’s logP (~2.5) and aqueous solubility (<1 mg/mL) suggest formulation in polar aprotic solvents (e.g., DMSO) for biological assays. Stability studies under varying pH (3–9) and temperature (-20°C to 25°C) are essential to determine storage conditions. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity in large-scale synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:

- Catalyst screening : Test chiral catalysts (e.g., BINAP-metal complexes) for asymmetric induction .

- Solvent effects : Compare polar (DMF) vs. non-polar (toluene) solvents on reaction kinetics.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and enhance selectivity .

Q. How should researchers address contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out matrix effects .

- Metabolite profiling : Use LC-MS to identify active metabolites or degradation products that may influence results .

- Structural dynamics : Perform molecular docking or NMR titration to assess target binding under varying experimental conditions (e.g., pH, ionic strength) .

Q. What strategies can elucidate the structure-activity relationship (SAR) of benzhydryl-substituted analogs?

- Methodological Answer :

- Analog synthesis : Systematically modify substituents on the benzhydryl group (e.g., electron-withdrawing/-donating groups) and assess activity shifts .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with biological endpoints .

- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using crystallographic or docking data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.